methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate

CYP3A4 inhibition time-dependent inhibition drug metabolism

This 5-isopentyloxy benzimidazole-2-carbamate offers 26–61-fold CYP3A4 selectivity over CYP3A5 (IC50=90 nM vs 2,340–5,490 nM). Unlike generic carbendazim or 5-methoxy analogs, the branched isopentyloxy chain critically modulates logP (XLogP3=3.1), target residence time, and metabolic stability. Procurement of this exact substitution pattern is essential for reproducible CYP phenotyping, tubulin binding assays, and vascular disruption studies. Verify the 5-isopentyloxy substituent to avoid fundamentally different biological fingerprints.

Molecular Formula C14H19N3O3
Molecular Weight 277.324
CAS No. 352225-80-0
Cat. No. B2497240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate
CAS352225-80-0
Molecular FormulaC14H19N3O3
Molecular Weight277.324
Structural Identifiers
SMILESCC(C)CCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C14H19N3O3/c1-9(2)6-7-20-10-4-5-11-12(8-10)16-13(15-11)17-14(18)19-3/h4-5,8-9H,6-7H2,1-3H3,(H2,15,16,17,18)
InChIKeyUAXWSAVPYFIRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate (CAS 352225-80-0): A 5-Alkoxy-Substituted Benzimidazole-2-Carbamate for Tubulin-Targeted and CYP Profiling Research


Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate (CAS 352225-80-0, PubChem CID 3253188) is a synthetic benzimidazole-2-carbamate (BzC) bearing a 5-isopentyloxy substituent on the fused benzene ring. With a molecular formula of C14H19N3O3 and a computed XLogP3 of 3.1, it belongs to the privileged 5(6)-substituted benzimidazole-2-carbamate scaffold class—the same pharmacophore that defines clinical anthelmintics (mebendazole, albendazole) and the archetypal tubulin inhibitor nocodazole [1]. The compound was originally deposited in the Oprea screening collection (Oprea1_393486) and has curated CYP inhibition data in ChEMBL/BindingDB databases [2]. Its 5-isopentyloxy modification distinguishes it from simpler 5-alkoxy or 5-acyl BzC analogs by introducing a branched, four-carbon-chain ether that increases lipophilicity and conformational flexibility, thereby altering tubulin-binding and metabolic stability profiles relative to short-chain or unsubstituted congeners .

Why Benzimidazole-2-Carbamates Cannot Be Interchanged: Substituent-Dependent Tubulin Affinity and CYP Isoform Selectivity Drive Divergent Research Utility for Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate


The benzimidazole-2-carbamate scaffold exhibits exquisitely sensitive structure-activity relationships (SAR) at the 5(6)-position. Even minor changes in the alkoxy chain—length, branching, unsaturation—produce orders-of-magnitude shifts in tubulin polymerization IC50, CYP isoform inhibition potency, and cellular antiproliferative activity [1]. For example, within the same 6-substituted carbamoyl benzimidazole series evaluated as angiotensin II AT1 receptor antagonists, nanomolar affinity differences were observed solely based on the 6-substituent identity [2]. Generic substitution of methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate with the unsubstituted parent (methyl benzimidazole-2-carbamate, carbendazim) or with a 5-methoxy analog would erase the isopentyloxy group's contributions to logP, target residence time, and CYP3A4/CYP3A5 selectivity—parameters that directly determine experimental outcomes in tubulin pharmacology, drug metabolism, and vascular disruption assays. Procurement decisions based solely on the benzimidazole-2-carbamate core without verifying the 5-substituent therefore risk selecting a compound with fundamentally different biological fingerprint.

Quantitative Differentiation Evidence: Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate vs. Closest Analogs


CYP3A4 Time-Dependent Inhibition: 5-Isopentyloxy BzC Achieves Sub-100 nM IC50, Surpassing the Unsubstituted Parent Carbendazim by an Estimated >100-Fold Margin

In a recombinant human CYP3A4 assay using midazolam as the probe substrate with a 30-minute NADPH-fortified preincubation, methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate demonstrated a time-dependent IC50 of 90 nM [1]. This represents potent CYP3A4 inactivation that is characteristic of certain 5-substituted benzimidazole-2-carbamates bearing a methylcarbamate at the 2-position. By contrast, the unsubstituted parent compound carbendazim (methyl benzimidazole-2-carbamate) is reported to exhibit weak or negligible CYP3A4 inhibition at concentrations up to 10 µM in comparable microsomal systems [2]. The >100-fold potency differential is attributed to the isopentyloxy substituent enhancing lipophilic contacts within the CYP3A4 active site, as supported by the measured inactivation constant (Ki) of 250 nM and the microsomal Ki of 660 nM for this compound [1].

CYP3A4 inhibition time-dependent inhibition drug metabolism benzimidazole carbamate

CYP3A5 vs. CYP3A4 Selectivity: The 5-Isopentyloxy BzC Exhibits a 26-Fold Selectivity Window, Enabling Isoform-Discrimination Studies

When profiled against recombinant human CYP3A5 under identical time-dependent inhibition conditions (30 min preincubation, midazolam substrate), methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate returned an IC50 of 2,340 nM [1]. The resulting CYP3A5/CYP3A4 IC50 ratio of 26:1 provides a quantifiable selectivity margin. In a separate incubation protocol (30 min with NADPH, LC-MS/MS readout), the CYP3A5 IC50 was 5,490 nM, further confirming the preference for CYP3A4 over CYP3A5 [1]. This selectivity profile contrasts with several clinically used benzimidazole carbamates (e.g., albendazole), which display broader, less isoform-discriminating CYP inhibition patterns [2]. The isopentyloxy chain is hypothesized to occupy a hydrophobic sub-pocket that is more sterically accessible in CYP3A4 than in CYP3A5, contributing to the observed differential.

CYP3A5 selectivity isoform profiling CYP3A4/CYP3A5 discrimination benzimidazole

Negligible CYP3A7 Inhibition: The 5-Isopentyloxy BzC is >120-Fold Weaker Against Fetal CYP3A7, Minimizing Off-Target Confounds in Adult Hepatocyte Assays

Against recombinant human CYP3A7—the predominant fetal/neonatal CYP3A isoform—methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate displayed an IC50 of 10,800 nM, representing a >120-fold reduction in potency compared to CYP3A4 (IC50 = 90 nM) [1]. This near-complete loss of activity against CYP3A7, contrasted with robust CYP3A4 inhibition, indicates that the isopentyloxy substituent engages a CYP3A4-specific binding determinant absent or sterically occluded in CYP3A7. While direct comparator data for other 5-substituted BzCs against CYP3A7 are not systematically available, this level of isoform discrimination within the CYP3A subfamily is noteworthy and exceeds the selectivity ratios typically reported for broad-spectrum azole CYP inhibitors [2].

CYP3A7 fetal CYP isoform counter-screen drug metabolism benzimidazole

Computed Physicochemical Profile: XLogP3 = 3.1 and 6 Rotatable Bonds Differentiate the Isopentyloxy BzC from Shorter-Chain 5-Alkoxy Analogs, Predicting Enhanced Membrane Permeability and Tubulin Colchicine-Site Occupancy

PubChem-computed descriptors for methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate yield an XLogP3 of 3.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and 6 rotatable bonds [1]. These values position the compound in a lipophilicity range that is intermediate between the more polar 5-methoxy-BzC analog (estimated XLogP ~1.5) and the highly lipophilic 5-benzyloxy-BzC analogs (XLogP > 4). The 6 rotatable bonds—originating primarily from the isopentyloxy chain—confer conformational flexibility that may facilitate induced-fit binding at the colchicine site of β-tubulin, a hypothesis consistent with SAR studies showing that 5-alkoxy chain length and branching critically modulate tubulin polymerization IC50 for this scaffold class [2]. The molecular weight (277.32 g/mol) and hydrogen bond profile (2 HBD, 4 HBA) comply with Lipinski's Rule of Five, predicting acceptable oral bioavailability if the compound were advanced to in vivo studies [1].

physicochemical properties XLogP3 rotatable bonds lipophilicity tubulin binding SAR

Verified Commercial Purity (98%) from a Traceable Supplier Enables Reproducible Tubulin Polymerization and CYP Inhibition Assays Without Requiring In-House Re-Purification

Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate is commercially available from Leyan (Shanghai Haohong Biomedical Technology) with a certified purity of 98% (Product No. 1623917) . This contrasts with many structurally related 5-substituted benzimidazole-2-carbamates that are either not commercially stocked or are offered only at lower purities (typically 95%) by specialty suppliers. The 98% specification reduces the likelihood that impurities—particularly residual 5-hydroxy precursor or bis-carbamate byproducts—will confound dose-response measurements in tubulin polymerization or CYP inhibition assays. For procurement officers and lab managers, selecting a compound with documented purity from a traceable source mitigates the risk of lot-to-lot variability that plagues custom-synthesized analogs from non-ISO-certified vendors.

commercial purity quality control reproducibility procurement benzimidazole

Class-Level Evidence: 5(6)-Substituted Benzimidazole-2-Carbamates Including the 5-Isopentyloxy Analog Are Implicated as Vascular Damaging Agents via Tubulin-Mediated Endothelial Cell Disruption

US Patent 7,081,469 (Angiogene Pharmaceuticals) establishes that 5(6)-substituted benzimidazole-2-carbamates of the general formula encompassing methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate act as vascular damaging agents by disrupting newly-formed tumor vasculature through a tubulin-binding mechanism distinct from that of taxane-site agents [1]. The patent explicitly claims compositions wherein the 5(6)-substituent (Alk-X-) includes alkoxy groups attached via oxygen, matching the structural signature of the isopentyloxy compound. While the patent does not disclose individual compound IC50 values for tubulin polymerization or endothelial cell assays, the class-level attribution of antivascular activity to 5-alkoxy-BzC derivatives provides a mechanistic rationale for prioritizing this specific analog in angiogenesis research. Importantly, the patent notes that tubulin binding alone is not predictive of vascular-damaging activity—structural features of the benzimidazole carbamate scaffold, including the 5-substituent, are required for the antivascular phenotype [1].

vascular disrupting agent tubulin polymerization angiogenesis inhibition benzimidazole carbamate endothelial cell

Optimal Research and Procurement Application Scenarios for Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate (CAS 352225-80-0)


CYP3A4 vs. CYP3A5 Isoform Selectivity Profiling in Human Liver Microsome Panels

Leveraging the compound's 26- to 61-fold selectivity for CYP3A4 over CYP3A5 (CYP3A4 IC50 = 90 nM vs. CYP3A5 IC50 = 2,340–5,490 nM) [1], researchers can employ it as a discriminatory chemical probe to assess CYP3A5 expression contributions in individual human liver microsome (HLM) donor lots. By comparing midazolam 1'-hydroxylation rates in the presence of 1 µM compound (which would completely inhibit CYP3A4 while sparing >50% of CYP3A5 activity), investigators can phenotype CYP3A5 expresser vs. non-expresser HLMs, a workflow valuable for predicting inter-individual variability in CYP3A-mediated drug clearance.

Benzimidazole-2-Carbamate Tubulin Pharmacophore SAR: 5-Alkoxy Chain Length Optimization

The 5-isopentyloxy substitution provides a midpoint in the alkoxy chain-length SAR series between 5-methoxy (short, polar) and 5-benzyloxy (long, highly lipophilic) analogs. With an XLogP3 of 3.1 and 6 rotatable bonds [2], this compound enables systematic investigation of how branched four-carbon alkoxy chains modulate colchicine-site binding affinity and tubulin polymerization inhibition, as evidenced by class-level SAR studies linking 5(6)-alkoxy substituents to antitubulin potency [3]. Procurement of this specific analog allows direct head-to-head comparison with shorter-chain congeners in competitive binding displacement assays using [3H]colchicine.

Negative Control for CYP3A7-Mediated Metabolism Studies in Fetal/Neonatal Hepatocyte Models

With a CYP3A7 IC50 of 10,800 nM (>120-fold weaker than CYP3A4) [1], this compound serves as an excellent negative control for experiments designed to attribute metabolic clearance specifically to CYP3A7. When CYP3A4 is chemically knocked out (e.g., with CYP3cide) and residual midazolam hydroxylation is measured, adding 10 µM of this compound should produce minimal additional inhibition if CYP3A7 is the dominant residual isoform, thereby confirming isoform assignment in fetal hepatocyte or CYP3A7-overexpressing models.

Angiogenesis and Vascular Disruption Research: A 5-Alkoxy Benzimidazole-2-Carbamate Probe Within the Scope of US 7,081,469

For laboratories studying tumor neovasculature disruption, this compound falls within the claimed generic scope of US Patent 7,081,469, which teaches that 5(6)-alkoxy-substituted benzimidazole-2-carbamates act as vascular damaging agents through a tubulin-dependent mechanism distinct from taxanes and nocodazole [4]. It can be deployed as a structurally-defined chemical probe to interrogate the role of the 5-isopentyloxy motif in endothelial cell tubulin dynamics, with the 98% commercial purity ensuring reproducible dose-response relationships in HUVEC tube-formation and permeability assays.

Quote Request

Request a Quote for methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.